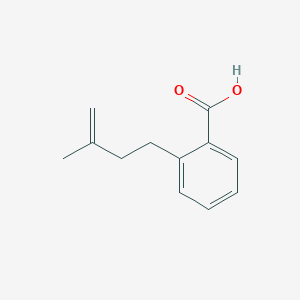

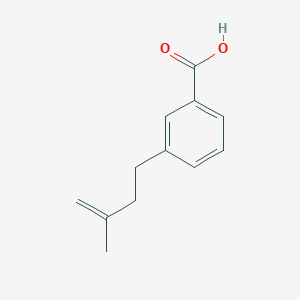

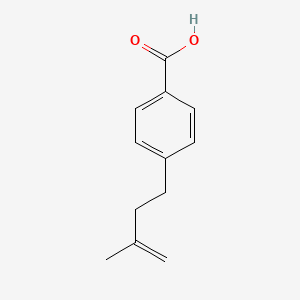

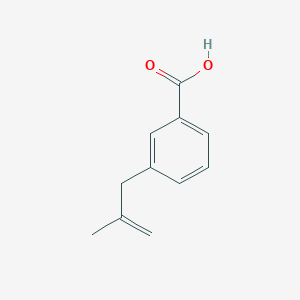

3-(2-Methyl-2-propenyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Methyl-2-propenyl)benzoic acid, also known as umbelliferone acid, is a colorless or pale yellow crystal powder. It has a molecular weight of 176.22 . It has been the subject of extensive research, owing to its potential applications in various fields such as medicine, cosmetics, and food.

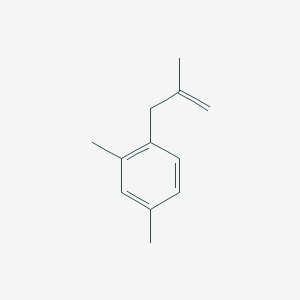

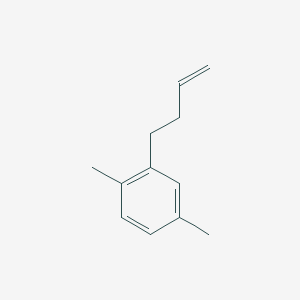

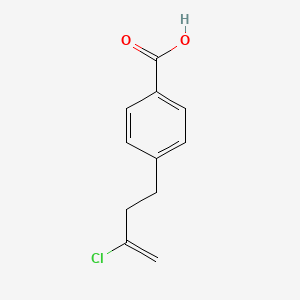

Molecular Structure Analysis

The molecular structure of 3-(2-Methyl-2-propenyl)benzoic acid is represented by the linear formula C11H12O2 . The InChI code for this compound is 1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7H,1,6H2,2H3,(H,12,13) .

Physical And Chemical Properties Analysis

3-(2-Methyl-2-propenyl)benzoic acid is a white solid . It has a molecular weight of 176.22 . It is sparingly soluble in water, soluble in ethanol and ether, and insoluble in chloroform and benzene.

科学的研究の応用

Molecular and Electronic Structure Studies : A study conducted by Hameed, Jalbout, and Trzaskowski (2007) focused on the theoretical investigation of the molecular and electronic structure of a related molecule, 2-Se-(2-methyl-2-propenyl)-1-benzoic acid, using density functional theory. This research provides insights into the geometric and electronic properties of such compounds (Hameed, Jalbout, & Trzaskowski, 2007).

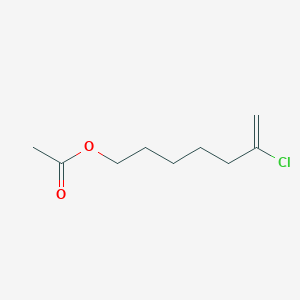

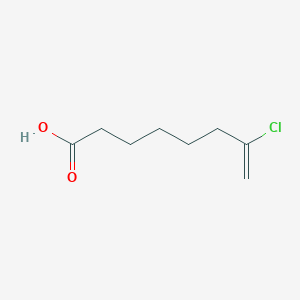

Synthesis and Biological Activity : Strickland et al. (1983) reported on the synthesis and biological activity of a series of retinoidal benzoic acid derivatives, including 3-alkyl and 3-alkoxy derivatives. These compounds were evaluated for their ability to induce differentiation in murine and human cells, which is significant for cancer research and treatment (Strickland et al., 1983).

Antimicrobial and Molluscicidal Activity : Research by Orjala et al. (1993) identified new prenylated benzoic acid derivatives with antimicrobial and molluscicidal activities from Piper aduncum leaves. This study contributes to the understanding of natural compounds with potential therapeutic and agricultural applications (Orjala et al., 1993).

Chemical Synthesis Techniques : Giri et al. (2007) explored the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, including benzoic acids. This research is significant for the field of organic synthesis and the development of new chemical methodologies (Giri et al., 2007).

Biosynthesis Studies : El-Mawla, Schmidt, and Beerhues (2001) investigated the role of benzoic acids as precursors in xanthone biosynthesis in cell cultures. Their work contributes to the understanding of metabolic pathways in plants, particularly in the context of stress response and secondary metabolite production (El-Mawla, Schmidt, & Beerhues, 2001).

Plant Stress Tolerance : A study by Senaratna et al. (2004) found that benzoic acid and its derivatives could induce multiple stress tolerance in plants. This research has implications for agriculture and plant biology, particularly in enhancing crop resilience to environmental stresses (Senaratna et al., 2004).

作用機序

Target of Action

Benzoic acid derivatives are known to interact with various proteins and enzymes in the body .

Mode of Action

It’s worth noting that benzoic acid derivatives often work by interacting with their targets and inducing conformational changes, which can affect the function of the target .

Biochemical Pathways

It’s known that benzoic acid derivatives can participate in various biochemical reactions, including the suzuki–miyaura coupling .

Pharmacokinetics

Benzoic acid and its derivatives are generally well-absorbed and can be metabolized in the liver .

Result of Action

It’s known that benzoic acid derivatives can induce various cellular responses, depending on their specific targets .

特性

IUPAC Name |

3-(2-methylprop-2-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7H,1,6H2,2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDZECNFLPVYEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641265 |

Source

|

| Record name | 3-(2-Methylprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

732249-38-6 |

Source

|

| Record name | 3-(2-Methylprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。